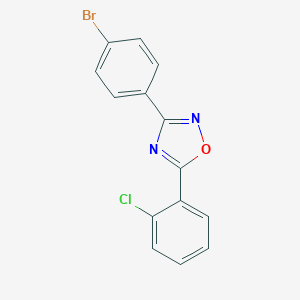

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

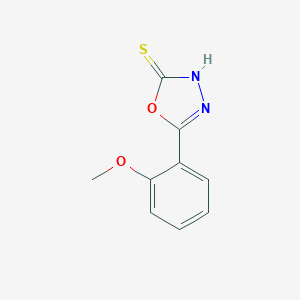

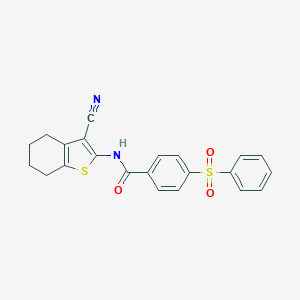

Compounds like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

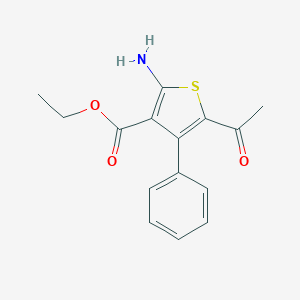

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be characterized by the presence of an oxadiazole ring attached to two phenyl rings, which are substituted with bromine and chlorine atoms .Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The specific reactions that “this compound” can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. Factors such as the presence of halogen atoms and the oxadiazole ring can influence properties like polarity, solubility, and reactivity .Scientific Research Applications

Antibacterial and Thermal Properties

A study has synthesized a series of unsymmetrical 1,3,4-oxadiazoles, including 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, to evaluate their antibacterial and thermal properties. The compounds demonstrated in vitro antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting points of these compounds were studied, highlighting their thermal properties and potential applications in various fields (Arora et al., 2012).

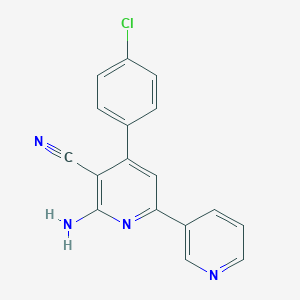

Synthesis and Characterization of Heterocyclic Compounds

Another research focused on the synthesis and characterization of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole. The study explores various methods for synthesizing these compounds, which could lead to potential applications in different sectors, including pharmaceuticals and materials science (Abbas et al., 2017).

Interaction with N-Substituted Chloroacetamides

Research investigating the reactions of some 5-aryl-1,3,4-oxadiazoline-2(3H)-thiones with N-alkyl- and N-arylchloroacetamides provides insights into the chemical behavior of these compounds, which can be crucial for developing new materials or drugs (Galust'yan & Ziyaev, 2002).

Insecticidal Activity and SAR

A study synthesizing a series of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings found that these compounds displayed good larvicidal activities against pests like Plutella xylostella. The study's findings contribute to the field of agriculture and pest management, offering potential for more effective insecticides (Li et al., 2013).

Apoptosis Inducers and Anticancer Agents

Research identifying 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer provides significant insights into the potential therapeutic applications of these compounds in treating cancer. The study also explores structure-activity relationships, contributing to the understanding of how these compounds can be optimized for better efficacy (Zhang et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNCACWBADCFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356523 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404900-69-2 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)

![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)

![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)